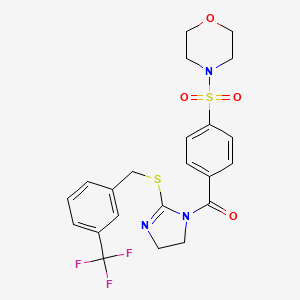

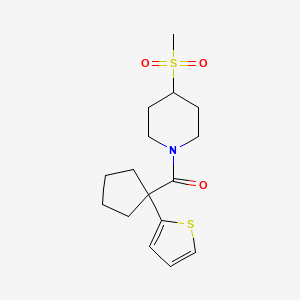

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs with potential antitumor activity have been explored. These compounds, including ones bearing N-phenylmaleimide and N-phenylsuccinimide moieties, were synthesized and demonstrated potent antitumor effects against a panel of cell lines, suggesting the potential of the specified compound in cancer research and therapy (Maftei et al., 2013).

Green Chemistry and Synthesis Techniques

- Research has been conducted on efficient synthesis methods for quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure. This approach underlines the importance of green chemistry principles in the synthesis of such compounds and may suggest environmentally friendly synthesis pathways for the specified compound (Lu et al., 2014).

Chemical Reactions and Pathways

- Studies on the reaction mechanisms of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates reveal pathways to generate novel heterocyclic compounds. These findings could provide insights into synthetic routes and chemical behaviors relevant to the specified compound, offering a basis for exploring its potential applications in creating novel molecules with designed properties (Klásek et al., 2009).

Potential Pharmacological Applications

- The structural analogs of quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for various biological activities, including antimicrobial and herbicidal effects. This suggests the potential of the specified compound in pharmacological and agricultural applications, contingent upon specific structural activity relationships and targeted modifications (Gupta et al., 2008), (Wang et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system, followed by the introduction of the oxadiazole and butyl groups.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "ethyl hydrazinecarboxylate", "butylamine", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "potassium carbonate", "acetonitrile", "sodium azide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "sodium methoxide", "sodium cyanoborohydride", "1,2-dichloroethane", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Synthesis of 2-nitrobenzoyl ethyl acetoacetate by reacting 2-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide", "Reduction of 2-nitrobenzoyl ethyl acetoacetate to 2-amino-5-nitrobenzophenone using sodium borohydride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 4-ethoxy-3-methoxybenzaldehyde with ethyl hydrazinecarboxylate in the presence of acetic anhydride and acetic acid", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by hydrolyzing 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of sodium hydroxide", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with chloroacetyl chloride in the presence of triethylamine and phosphorus oxychloride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative with butylamine in the presence of potassium carbonate and acetonitrile", "Synthesis of 3-butyl-1-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylquinazoline-2,4(1H,3H)-dione by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine with 2-chloro-3-nitrobenzoic acid in the presence of sodium azide, sulfuric acid, and sodium nitrite, followed by reduction with sodium cyanoborohydride in the presence of hydrochloric acid and sodium bicarbonate, and finally, alkylation with methyl iodide in the presence of sodium methoxide and 1,2-dichloroethane" ] } | |

Numéro CAS |

1207059-68-4 |

Formule moléculaire |

C24H26N4O5 |

Poids moléculaire |

450.495 |

Nom IUPAC |

3-butyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C24H26N4O5/c1-4-6-13-27-23(29)17-9-7-8-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(32-5-2)20(14-16)31-3/h7-12,14H,4-6,13,15H2,1-3H3 |

Clé InChI |

PRVSPHJRUPHTPN-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2889710.png)

![3-Methyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2889711.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2889720.png)

![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)

![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)

![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)